9,10,12,13-Tetrachlorooctadecanoic acid

Description

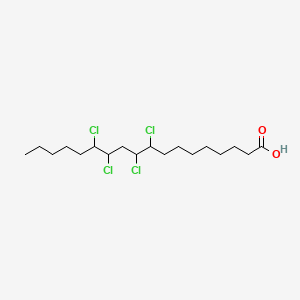

9,10,12,13-Tetrachlorooctadecanoic acid is a chlorinated derivative of octadecanoic acid (stearic acid) with chlorine atoms substituted at positions 9, 10, 12, and 13 of the hydrocarbon chain. Its molecular formula is C₁₈H₃₂Cl₄O₂, and its molecular weight is 420.12 g/mol . This compound is synthesized via chlorination of octadec-9,12-dienoic acid using stoichiometric chlorine in dichloromethane, followed by solvent removal and hexane extraction to yield a pure white powder . The methyl ester derivative exhibits a weak parent ion at m/z 434 in electron ionization mass spectrometry (EI-MS), with a characteristic daughter ion at m/z 326 (loss of three HCl molecules) . The purified compound melts at 126.2–126.6°C, distinguishing it from brominated analogs and hydroxy derivatives .

Propriétés

Numéro CAS |

26533-39-1 |

|---|---|

Formule moléculaire |

C18H32Cl4O2 |

Poids moléculaire |

422.3 g/mol |

Nom IUPAC |

9,10,12,13-tetrachlorooctadecanoic acid |

InChI |

InChI=1S/C18H32Cl4O2/c1-2-3-7-10-14(19)16(21)13-17(22)15(20)11-8-5-4-6-9-12-18(23)24/h14-17H,2-13H2,1H3,(H,23,24) |

Clé InChI |

FRSRMUYUIAXUAX-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC(C(CC(C(CCCCCCCC(=O)O)Cl)Cl)Cl)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9,10,12,13-Tetrachlorooctadecanoic acid typically involves the chlorination of octadecanoic acid. The reaction is carried out in the presence of chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

9,10,12,13-Tetrachlorooctadecanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids or ketones.

Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated carboxylic acids, while reduction can produce partially dechlorinated fatty acids .

Applications De Recherche Scientifique

9,10,12,13-Tetrachlorooctadecanoic acid has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its potential effects on biological membranes and its role in cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mécanisme D'action

The mechanism of action of 9,10,12,13-Tetrachlorooctadecanoic acid involves its interaction with cellular membranes and enzymes. The presence of chlorine atoms can enhance the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity. Additionally, the compound may interact with specific enzymes, altering their activity and influencing metabolic pathways .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of Halogenated and Hydroxylated Octadecanoic Acid Derivatives

Key Observations:

Halogenation Position and Reactivity: The tetrachloro and tetrabromo derivatives share identical substitution patterns but differ in halogen type. Chlorination yields a lower molecular weight compound (420.12 vs. 600.06 g/mol for brominated analog), influencing solubility and volatility . Brominated analogs (e.g., 9,10,12,13-tetrabromooctadecanoic acid) are prone to side reactions (e.g., HBr elimination), leading to impurities that complicate purification .

Thermal Stability :

- The tetrachloro compound’s melting point (126.2–126.6°C ) exceeds that of its tetrahydroxy counterpart (76.0–76.4°C ), reflecting reduced polarity due to chlorine’s electronegativity versus hydroxyl groups .

Synthetic Pathways: Chlorinated and brominated derivatives are synthesized via direct halogenation of unsaturated precursors (e.g., octadec-9,12-dienoic acid), while hydroxy derivatives require oxidative methods like epoxidation .

Analytical and Functional Differences

- Mass Spectrometry: The methyl ester of this compound shows a parent ion at m/z 434, whereas the dibromo analog (9,10-dibromooctadecanoic acid) exhibits a weaker parent ion at m/z 454 .

- Environmental and Biological Impact: Chlorinated fatty acids like this compound are less studied than perfluorinated analogs (e.g., tricosafluorododecanoic acid) but may pose similar persistence concerns . Hydroxy derivatives (e.g., 9,10,12,13-tetrahydroxyoctadecanoic acid) are intermediates in lipid peroxidation pathways, contrasting with halogenated analogs’ synthetic and industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.